molecular formula C20H21N3O4S2 B3205160 N-(2-ethoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide CAS No. 1040640-94-5

N-(2-ethoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide

Cat. No. B3205160
CAS RN: 1040640-94-5
M. Wt: 431.5 g/mol
InChI Key: AQMLZFNDIISJEJ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide, also known as EPTZ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. N-(2-ethoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many cancer cells and contributes to tumor growth and survival. N-(2-ethoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide has been found to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (formation of new blood vessels), and the reduction of oxidative stress and inflammation. N-(2-ethoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide has also been shown to have neuroprotective effects, including the preservation of mitochondrial function and the reduction of neuronal damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-ethoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide in lab experiments is its ability to inhibit the growth of various cancer cell lines, making it a potential candidate for cancer therapy. N-(2-ethoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide also has anti-inflammatory and neuroprotective effects, which could be useful in studying various diseases and conditions. However, one limitation of using N-(2-ethoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide is its potential toxicity, which could limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(2-ethoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide. One potential direction is the development of N-(2-ethoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide-based therapies for cancer and other diseases. Another direction is the further investigation of N-(2-ethoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide's mechanism of action and its effects on various signaling pathways. Additionally, the potential use of N-(2-ethoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide in combination with other drugs or therapies could be explored. Finally, the development of new and improved synthesis methods for N-(2-ethoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide could facilitate its use in future research.

Scientific Research Applications

N-(2-ethoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and anti-inflammatory effects. In cancer research, N-(2-ethoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer cells. In neuroprotection, N-(2-ethoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide has been found to protect against oxidative stress and inflammation-induced neuronal damage. In anti-inflammatory effects, N-(2-ethoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines.

properties

IUPAC Name

3-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(2-ethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-2-27-18-11-7-6-10-17(18)22-19(24)13-12-15-14-28-20(21-15)23-29(25,26)16-8-4-3-5-9-16/h3-11,14H,2,12-13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMLZFNDIISJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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